molecular formula C6H6N4O5 B040222 4-Hydroxynitrofurazone CAS No. 113849-13-1

4-Hydroxynitrofurazone

Cat. No. B040222
M. Wt: 214.14 g/mol
InChI Key: IZMLEVZCDFBHLC-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxynitrofurazone is a chemical compound that has gained significant attention in scientific research due to its potential for use in cancer treatment. This compound belongs to the class of nitrofurazone derivatives and has shown promising results in inhibiting the growth of cancer cells.

Scientific Research Applications

4-Hydroxynitrofurazone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-Hydroxynitrofurazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for cancer treatment.

Mechanism Of Action

The mechanism of action of 4-Hydroxynitrofurazone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to bind to DNA and interfere with the replication and repair processes, which ultimately leads to cell death. In addition, 4-Hydroxynitrofurazone has been found to induce oxidative stress in cancer cells, which can also contribute to cell death.

Biochemical And Physiological Effects

4-Hydroxynitrofurazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. In addition, 4-Hydroxynitrofurazone has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative damage to DNA and other cellular components.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Hydroxynitrofurazone is its relatively low toxicity compared to other anticancer drugs. This compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of 4-Hydroxynitrofurazone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-Hydroxynitrofurazone. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of 4-Hydroxynitrofurazone in more detail. This could lead to the development of more effective cancer treatments based on this compound. Finally, further studies are needed to determine the safety and efficacy of 4-Hydroxynitrofurazone in vivo, which will be critical for its eventual use in clinical settings.
Conclusion
In summary, 4-Hydroxynitrofurazone is a promising compound for cancer treatment that has shown significant potential in scientific research. Its mechanism of action involves the inhibition of DNA synthesis and repair, and it has been found to induce apoptosis in cancer cells. While there are some limitations to its use in lab experiments, 4-Hydroxynitrofurazone has several advantages, including its low toxicity. Further research is needed to fully understand the potential of this compound for cancer treatment, but its future looks bright.

Synthesis Methods

4-Hydroxynitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained in good yield. The synthesis of 4-Hydroxynitrofurazone is relatively straightforward and can be carried out using standard laboratory techniques.

properties

CAS RN

113849-13-1

Product Name

4-Hydroxynitrofurazone

Molecular Formula

C6H6N4O5

Molecular Weight

214.14 g/mol

IUPAC Name

[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C6H6N4O5/c7-6(12)9-8-2-3-1-4(11)5(15-3)10(13)14/h1-2,11H,(H3,7,9,12)/b8-2+

InChI Key

IZMLEVZCDFBHLC-KRXBUXKQSA-N

Isomeric SMILES

C1=C(OC(=C1O)[N+](=O)[O-])/C=N/NC(=O)N

SMILES

C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N

Canonical SMILES

C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N

Other CAS RN

113849-13-1

synonyms

4-hydroxynitrofurazone

Origin of Product

United States

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